molecular formula C7H3BrClN3O2 B2481996 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1477532-48-1

5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2481996
CAS No.: 1477532-48-1
M. Wt: 276.47
InChI Key: IVODCJREHAIGNR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C7H3BrClN3O2 and a molecular weight of 276.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyrrolo[2,3-b]pyridine core. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives used in material science and catalysis .

Biology and Medicine: In biological research, this compound is investigated for its potential as a kinase inhibitor. It has shown activity against fibroblast growth factor receptors (FGFRs), making it a candidate for cancer therapy . Its derivatives are studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure allows for the creation of novel compounds with improved efficacy and selectivity .

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs has promising prospects . These compounds, including 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, could be further optimized and studied for their potential in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and chlorination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the following steps :

    Starting Material: 4-chloro-7-azaindole is dissolved in dichloromethane.

    Bromination: Liquid bromine is added dropwise to the solution at 0°C, followed by stirring for 2 hours.

    Workup: The reaction mixture is quenched with saturated sodium bisulfite solution, and the organic layer is separated and dried over anhydrous sodium sulfate.

    Purification: The crude product is purified by column chromatography to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in reduction and substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the nitro group contributes to the compound’s potential as a kinase inhibitor, providing a basis for its use in cancer research .

Properties

IUPAC Name

5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVODCJREHAIGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a suspension of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (50.0 g) in acetic acid (300 mL) were added N-bromosuccinimide (NBS, 70.9 g, 1.60 equiv) in small portions at 25° C. The reaction mixture was stirred at 25° C. for 18 h. Water (3.0 mL) was added slowly over 30 min to get a light yellow slurry. The resulting solid was collected by filtration and washed with a 2:2:1 (v/v/v) mixture of saturated sodium sulfite solution, water, and methanol, followed by water and a 1:1 (v/v) mixture of methanol and water. The cake was dried in a vacuum at 50° C. oven overnight to give the 44.9 g (65% yield) of 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine as an light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 13.7 (s, 1H), 8.93 (s, 1H), 8.66 (s, 1H). 13C NMR (75 MHz, DMSO-d6) δ 146.9, 146.4, 133.9, 133.2, 127.0, 116.7, 111.3. HRMS calcd. For C7H2BrC1N3O2 [M-H]−: 273.9024, found 273.9031.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
70.9 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

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